Serpentinic acid
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Overview
Description
Serpentinic acid is a terpene indole alkaloid with the molecular formula C20H19N2O3. It is known for its presence in certain plants, particularly those in the Apocynaceae family, such as Catharanthus roseus and Rauvolfia serpentina
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of serpentinic acid typically involves complex organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the indole ring structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification processes. Techniques such as solvent extraction, crystallization, and chromatography are commonly employed to isolate and purify this compound from plant materials .
Chemical Reactions Analysis
Types of Reactions
Serpentinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives of this compound.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, serpentinic acid is studied for its unique structure and reactivity. It serves as a model compound for understanding the behavior of terpene indole alkaloids and their derivatives .
Biology
Biologically, this compound has been investigated for its potential effects on various biological systems. Its interactions with enzymes and receptors are of particular interest in the study of natural product chemistry .
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic properties. Research has focused on their possible use in treating conditions such as hypertension and certain neurological disorders .
Industry
Industrially, this compound is used in the production of pharmaceuticals and as a precursor for synthesizing other valuable compounds. Its role in the development of new drugs and chemical products highlights its importance in industrial applications .
Mechanism of Action
The mechanism of action of serpentinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, this compound may inhibit certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Serpentine: A methyl ester of serpentinic acid, known for its presence in the same plant families.
Vinervine: Another alkaloid with a similar indole structure, found in related plant species.
Akuammicine: A structurally related compound with distinct biological activities.
Uniqueness
This compound stands out due to its specific molecular structure and the unique set of biological activities it exhibits.
Properties
IUPAC Name |
16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-11-15-9-22-7-6-13-12-4-2-3-5-17(12)21-19(13)18(22)8-14(15)16(10-25-11)20(23)24/h2-7,10-11,14-15H,8-9H2,1H3,(H,23,24)/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDPRYZHVYKRKM-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)O)C4=C(C=C3)C5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N2O3+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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